1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
Description
Properties
IUPAC Name |
1-cyclopropyl-2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O.2ClH/c17-14-4-1-12(9-15(14)18)10-19-5-7-20(8-6-19)11-16(21)13-2-3-13;;/h1,4,9,13,16,21H,2-3,5-8,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIRYCGBLIGVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC(=C(C=C3)F)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl group and the difluorobenzyl moiety. These components are then combined with piperazine under specific reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium-based reagents may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride stands out due to its unique structural features and potential applications. Similar compounds may include other piperazine derivatives or molecules with similar functional groups.
Comparison with Similar Compounds
Levocetirizine Dihydrochloride
- Structure : Contains a piperazine ring linked to a (4-chlorophenyl)phenylmethyl group and an ethoxy acetic acid chain .
- Key Differences: The target compound replaces Levocetirizine’s chlorophenyl-benzyl group with a 3,4-difluorobenzyl substituent, likely altering electronic properties and binding affinity due to fluorine’s higher electronegativity . The ethanol group in the target compound vs. Levocetirizine’s ethoxy acetic acid may reduce hydrogen-bonding capacity but improve metabolic stability .
- Molecular Weight : 461.81 (Levocetirizine dihydrochloride) vs. ~386.3 (calculated for target compound*) .
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride
- Structure : Features a cyclopropyl-ketone group attached to the piperazine core .
- Key Differences: The ketone group in this compound vs. Lack of a benzyl substituent on the piperazine limits hydrophobic interactions compared to the target compound’s 3,4-difluorobenzyl group .
- Molecular Weight : 241.16 vs. ~386.3 (target compound*) .
Cetirizine-Related Derivatives
- Examples: 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (Compound a in ): Shares an ethanol-piperazine structure but lacks cyclopropyl and fluorine substituents . 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid (Compound c in ): Replaces ethanol with acetic acid, increasing acidity and solubility but altering pharmacokinetics .
Functional Group and Substituent Analysis
Table 1: Structural and Functional Comparisons
Key Observations:
Halogen Effects : Fluorine in the target compound may enhance metabolic stability and binding specificity compared to chlorine in Levocetirizine due to smaller atomic size and stronger C-F bonds .
Cyclopropyl vs.
Salt Form: All dihydrochloride salts improve solubility, but the ethanol group in the target compound may offer better bioavailability than ketone or acetic acid derivatives .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- The 3,4-difluorobenzyl group may enhance blood-brain barrier penetration compared to chlorophenyl analogues .
Biological Activity
1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a novel compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClFNO
- Molecular Weight : 369.3 g/mol
- CAS Number : 1396800-64-8
This compound contains a piperazine ring, which is a common motif in many biologically active molecules, allowing it to interact with various biological targets.
The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The piperazine moiety enables binding to multiple receptor types, potentially modulating their activity. Research indicates that it may act as an antagonist or modulator at certain serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Such activity suggests potential applications in treating infections resistant to conventional antibiotics .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies have demonstrated that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction. The specific mechanisms involved could include the modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
-
Inhibition of Tyrosinase Activity : Research involving structurally related piperazine derivatives has shown competitive inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-related conditions such as hyperpigmentation .
Compound IC50 (µM) Mode of Inhibition Compound 26 20.5 Competitive Compound 9 40.43 Least Effective - Neuropharmacological Effects : A study evaluating the effects on serotonin receptors indicated that the compound could influence mood regulation and anxiety levels in animal models. The specific binding affinities and functional outcomes are still under investigation but suggest a potential role in treating mood disorders .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cell lines revealed that while some derivatives exhibit low toxicity at therapeutic concentrations, further optimization is necessary to enhance selectivity and reduce adverse effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride?
- Methodology : Synthesis typically involves coupling a piperazine derivative with a cyclopropyl-ethanol backbone. For example, reacting 3,4-difluorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine intermediate. Subsequent alkylation with 1-cyclopropyl-2-bromoethanol, followed by dihydrochloride salt formation using HCl gas in acetone, yields the final product. Similar protocols are validated for structurally analogous piperazine derivatives .
Q. How can the solubility profile of this compound be experimentally determined?
- Methodology : Solubility is assessed by saturation shake-flask methods. Dissolve excess compound in solvents (e.g., DMSO, H₂O, EtOH) at controlled temperatures (20–25°C), filter saturated solutions, and quantify concentration via UV-Vis spectroscopy or HPLC. For dihydrochloride salts, solubility in polar solvents (e.g., H₂O) is typically higher due to ionic interactions .
Q. What spectroscopic techniques are used for structural elucidation?
- Methodology :
- NMR : ¹H/¹³C NMR identifies cyclopropyl, piperazine, and benzyl moieties. Chemical shifts for aromatic protons (3,4-difluorophenyl) appear downfield (~6.5–7.5 ppm).
- IR : Confirms ethanol (-OH stretch ~3200–3500 cm⁻¹) and hydrochloride salt formation (N-H stretches ~2500–3000 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H-Cl]⁺ adducts for molecular weight validation .
Advanced Research Questions
Q. What analytical approaches are optimal for impurity profiling?
- Methodology :
- HPLC-UV/MS : Use a C18 column with gradient elution (e.g., 0.1% TFA in H₂O/acetonitrile) to separate impurities. MS detection identifies structural analogs (e.g., des-cyclopropyl or debenzylated byproducts).
- Reference Standards : Compare retention times and spectra against certified impurities (e.g., piperazine side-chain modifications or incomplete salt formation) .
Q. How can X-ray crystallography resolve the compound’s crystal structure?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/H₂O). Collect diffraction data using Mo-Kα radiation. Refinement with SHELXL software (via Olex2 interface) resolves hydrogen bonding (e.g., ethanol-OH⋯Cl⁻ interactions) and salt conformation. SHELX’s robustness for small-molecule refinement ensures precise atomic coordinates and thermal parameters .
Q. How to design receptor-binding assays to evaluate pharmacological activity?
- Methodology :
- Radioligand Displacement : Use ³H-labeled ligands (e.g., dopamine D2 receptor antagonists) in membrane preparations. Calculate IC₅₀ values via competitive binding curves.
- Functional Assays : Measure cAMP modulation in cells expressing GPCRs (e.g., serotonin 5-HT₁A) to assess agonist/antagonist activity. Structural analogs with fluorinated benzyl groups show enhanced receptor affinity due to lipophilic interactions .
Q. How to address discrepancies in pharmacological data across studies?
- Methodology :
- Batch Purity Analysis : Verify compound integrity via NMR and HPLC to rule out degradation (e.g., hydrolysis of cyclopropane).
- Species-Specific Receptors : Compare binding affinities in human vs. rodent receptor isoforms.
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., fluphenazine dihydrochloride) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
